Milnacipran hydrochloride is a dual-action antidepressant that selectively inhibits the reuptake of serotonin and norepinephrine without significant affinity for neurotransmitter receptors47. It has been used in Europe and Japan as an antidepressant for many years and has recently gained attention for its efficacy in treating fibromyalgia syndrome (FMS)6. Milnacipran's unique pharmacokinetic and pharmacodynamic characteristics distinguish it from other serotonin and norepinephrine reuptake inhibitors (SNRIs)10.
Milnacipran has demonstrated antihyperalgesic and antiallodynic effects in animal models of neuropathic pain12. In rats with mononeuropathic pain, milnacipran alone or in combination with tramadol reduced hyperalgesia, an effect mediated by serotonergic, noradrenergic, and opioidergic systems1. Similarly, in mice with spinal nerve ligation, milnacipran increased withdrawal thresholds and latencies, indicating its potential utility in neuropathic pain management2.
Milnacipran is approved by the U.S. Food and Drug Administration for the treatment of fibromyalgia (FM), a chronic condition characterized by widespread pain and a constellation of symptoms including fatigue, sleep disturbances, and cognitive issues368. Clinical trials have shown that milnacipran can improve pain, global well-being, and functional capacity in FM patients68. However, a 6-week randomized controlled trial found that while milnacipran decreased clinical pain and hyperalgesia in FM patients, its effects were not superior to placebo3.
As an antidepressant, milnacipran has been shown to be effective in treating major depressive disorder, with a safety and tolerability profile that is generally well-received by patients7910. Its pharmacokinetic properties, such as high bioavailability and rapid elimination, contribute to its safety and ease of use in clinical practice9.
Research suggests that milnacipran may also be effective in treating other psychiatric conditions, such as anxiety symptoms and fatigue, although further investigation is needed to establish its role in these areas10.
Milnacipran hydrochloride is derived from the cyclopropane derivative class of compounds. Its chemical structure allows it to interact with neurotransmitter systems effectively, making it suitable for treating various mood disorders. The compound is known for its dual action on serotonin and norepinephrine transporters, distinguishing it from other antidepressants that may target only one of these neurotransmitters.
The synthesis of milnacipran hydrochloride involves several steps, typically characterized by the following processes:
Milnacipran hydrochloride has a complex molecular structure characterized by its cyclopropane ring and functional groups that facilitate its pharmacological activity.
Milnacipran hydrochloride participates in several chemical reactions during its synthesis:
Milnacipran hydrochloride acts primarily through the inhibition of serotonin and norepinephrine reuptake at synaptic clefts in the central nervous system.
Milnacipran hydrochloride exhibits several important physical and chemical properties:
Milnacipran hydrochloride is primarily used in clinical settings for:
Milnacipran hydrochloride, chemically designated as (±)-cis-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride, exists as a racemic mixture comprising two enantiomers: (1R,2S)- and (1S,2R)-isomers. The stereochemical configuration profoundly influences its pharmacological profile. The (1S,2R)-enantiomer, marketed as levomilnacipran, exhibits superior efficacy as a serotonin-norepinephrine reuptake inhibitor (SNRI) due to its 2-fold higher affinity for human norepinephrine transporters (NET) compared to serotonin transporters (SERT). In contrast, the (1R,2S)-enantiomer shows weaker reuptake inhibition. This enantiomeric divergence arises from differential binding interactions within transporter proteins' hydrophobic pockets, where the spatial orientation of the aminomethyl and phenyl groups dictates binding stability [1] [6].
Resolution Techniques:
Table 1: Pharmacological Properties of Milnacipran Enantiomers
Enantiomer | SERT Inhibition (Ki, nM) | NET Inhibition (Ki, nM) | NET:SERT Selectivity |
---|---|---|---|
(1S,2R)-levomilnacipran | 11.2 | 5.8 | 1:0.52 |
(1R,2S)-enantiomer | 28.3 | 15.4 | 1:0.54 |
Data derived from receptor binding assays [1] [6].
Racemic Synthesis:The classical racemic route employs cyclopropanation of phenyl acetonitrile with epichlorohydrin under basic conditions (NaNH₂/benzene), yielding a racemic lactone intermediate (67% yield). Subsequent steps involve:
Enantioselective Routes:
Table 2: Comparison of Key Synthetic Methods
Method | Key Step | Yield (%) | Enantiomeric Excess (%) | Scale |
---|---|---|---|---|
Classical Racemic | Cyclopropanation (NaNH₂/benzene) | 67 | Racemic | Decagram |
Chiral Pool | (R)-Epichlorohydrin cyclopropanation | 75 | 96 | Kilogram |
Dirhodium Catalysis | Intramolecular cyclopropanation | 60–85 | 68–95 | Milligram |
P450BM3 Biocatalysis | Intermolecular carbene transfer | 65–80 | >95 | Milligram |
Milnacipran’s SNRI activity hinges on three structural motifs: the cyclopropane ring, aminomethyl group, and N,N-diethylcarboxamide, which collectively enable optimal interactions with monoamine transporters.
Critical SAR Insights:
Stereochemical SAR:
Table 3: Impact of Structural Modifications on SNRI Activity
Structural Modification | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | NET:SERT Ratio |
---|---|---|---|
Milnacipran (parent) | 12.4 | 26.8 | 1:2.16 |
Trans-cyclopropane analog | 148.3 | 310.5 | 1:2.09 |
N-Monomethyl derivative | 45.7 | 98.2 | 1:2.15 |
N,N-Dimethylamide | 38.9 | 112.6 | 1:2.89 |
Ortho-Fluoro phenyl | 84.5 | 205.7 | 1:2.43 |
IC₅₀ values from in vitro transporter inhibition assays [1] [6].
Optimization via Deuterium Labeling:Deuterated analogs (e.g., milnacipran-d₁₀) retain identical SAR profiles but exhibit altered metabolic stability, underscoring the precision of the pharmacophore [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7